Methyl 2-(acetyloxy)butanoate

Description

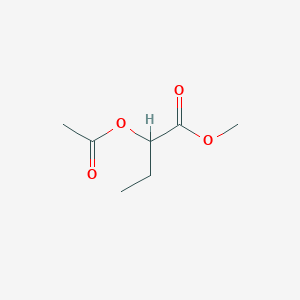

Methyl 2-(acetyloxy)butanoate is an ester derivative of butanoic acid featuring an acetyloxy group at the second carbon position and a methyl ester moiety. Esters of this type are commonly utilized as intermediates in organic synthesis, flavoring agents, or plasticizers. The acetyloxy group may influence hydrolysis kinetics and stability compared to simpler esters .

Properties

CAS No. |

104555-62-6 |

|---|---|

Molecular Formula |

C7H12O4 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

methyl 2-acetyloxybutanoate |

InChI |

InChI=1S/C7H12O4/c1-4-6(7(9)10-3)11-5(2)8/h6H,4H2,1-3H3 |

InChI Key |

SMCLTOGKIDNGQW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OC)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(acetyloxy)butanoate can be synthesized through the esterification of butanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Butanoic acid+MethanolAcid catalystMethyl 2-(acetyloxy)butanoate+Water

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetyloxy)butanoate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form butanoic acid and methanol.

Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Hydrolysis: Butanoic acid and methanol.

Reduction: Corresponding alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(acetyloxy)butanoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of methyl 2-(acetyloxy)butanoate involves its hydrolysis in the presence of water and an acid or base catalyst. The ester bond is cleaved, resulting in the formation of butanoic acid and methanol. This reaction is facilitated by the nucleophilic attack of water on the carbonyl carbon of the ester, followed by the elimination of the acetyloxy group.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs based on substituents, molecular weight, and functional groups, derived from the evidence:

Key Observations:

In contrast, aliphatic esters like Methyl 2-(acetyloxy)butanoate may hydrolyze more readily due to the electron-withdrawing acetyloxy group. Methyl 2-Benzoylamino-3-Oxobutanoate demonstrates reactivity in condensation reactions, forming enamine derivatives under acidic conditions (PTSA catalyst, benzene reflux) .

Synthetic Methodologies: Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate HCl is synthesized via HCl-mediated deprotection, highlighting the role of acid catalysts in ester functionalization . This contrasts with the acetyloxy-substituted compound, where basic or enzymatic hydrolysis might dominate.

Physical Properties :

- 2-Methoxyethyl Acetate (boiling point 145°C) has lower molecular weight and higher volatility compared to aromatic esters like Ethyl 2-Methoxybenzoate, which lacks boiling point data but is likely less volatile due to its larger structure .

Applications: Esters with amino substituents (e.g., Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate HCl) are pivotal in drug synthesis, whereas acetyloxy esters may serve as biodegradable plasticizers or flavor precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.